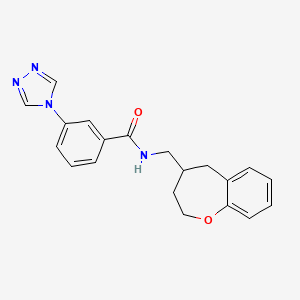

3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime" belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and chemical properties. This compound, like its analogs, has been synthesized and characterized for various potential applications, including as intermediates in organic synthesis and as scaffolds in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to the one , often involves the Claisen-Schmidt condensation reaction, Vilsmeier-Haack reaction, or similar methodologies. For instance, Bandgar et al. (2009) described the preparation of pyrazole chalcones through Claisen-Schmidt condensation, demonstrating a general approach to synthesizing pyrazole derivatives (Bandgar et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of compounds. Studies often employ techniques like X-ray diffraction, NMR, and mass spectrometry to elucidate the structure. For example, Xu and Shi (2011) detailed the crystal structure of a closely related pyrazole derivative, highlighting the importance of structural analysis in understanding compound properties (Xu & Shi, 2011).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, contributing to their wide applicability. For instance, reactions like the Sonogashira cross-coupling have been used to modify pyrazole carbaldehydes, indicating the versatility of these compounds in organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011).

Physical Properties Analysis

The physical properties, including solvatochromic behavior and crystal packing, can significantly influence a compound's application. Singh et al. (2013) explored the photophysical studies of a related compound, providing insights into how different environments affect these properties (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity, stability, and electronic characteristics, are key to their utility in various fields. Golla et al. (2020) synthesized and characterized dimethoxyphenyl-pyrazinyl pyridines, shedding light on the chemical behavior of compounds with pyrazole backbones (Golla et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antimicrobial Applications

- Antioxidant and Antimicrobial Agents : A study synthesized a series of pyrazole chalcones, including compounds related to 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, and evaluated them for anti-inflammatory, antioxidant, and antimicrobial activities. Some compounds exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities at various concentrations (Bandgar et al., 2009).

Anticonvulsant and Analgesic Applications

- Anticonvulsant and Analgesic Activities : Another study focused on the design, synthesis, and evaluation of new pyrazole analogues for anticonvulsant and analgesic activities. Compounds synthesized from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrated potent anticonvulsant and high analgesic activity without displaying toxicity (Viveka et al., 2015).

Antihyperglycemic Agents

- Antihyperglycemic Agents : Compounds synthesized from derivatives similar to 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed significant antihyperglycemic activity in vivo against Streptozotocin–nicotinamide induced Adult Wistar rats (Kenchappa et al., 2017).

Synthesis and Biological Evaluation

- Antioxidant and Anti-Inflammatory Activities : A study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated them for antioxidant and anti-inflammatory activities. The compounds showed significant activities, with some showing potent antioxidant activity (Sudha et al., 2021).

Spin Probes and Photophysical Studies

pH-sensitive Spin Probes : Research on Grignard reagent addition to 5-alkylamino-4H-imidazole 3-oxides, including derivatives of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, resulted in the synthesis of stable nitroxides with potential applications as pH-sensitive spin probes (Kirilyuk et al., 2003).

Solid State Emissive NLOphores : A study synthesized a series of pyrazole based D-π-A derivatives with large stokes shift. These compounds exhibited blue to red solid-state emissions and high first hyperpolarizability, indicating potential use in photophysical applications (Lanke & Sekar, 2016).

Synthesis and Characterization

Heterocyclic Compounds Synthesis : Research involving the synthesis of novel heterocycles from 3-(benzofur-2-yl)pyrazole-based structures, akin to the compound , demonstrated the versatility of these compounds in creating diverse chemical structures (Baashen et al., 2017).

Synthesis of Pyrazolines : A study synthesized various pyrazoline derivatives from pyrazole compounds. The structures of these compounds were characterized by X-ray single crystal structure determination, indicating their utility in structural chemistry (Loh et al., 2013).

Antimicrobial Activity

- Chitosan Schiff Bases with Antimicrobial Activity : Research synthesized chitosan Schiff bases using heteroaryl pyrazole derivatives, including structures related to 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and evaluated their antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).

Eigenschaften

IUPAC Name |

(NE)-N-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-16-9-8-13(10-17(16)24-2)18-14(11-19-22)12-21(20-18)15-6-4-3-5-7-15/h3-12,22H,1-2H3/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHPXEGAJQVERF-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)